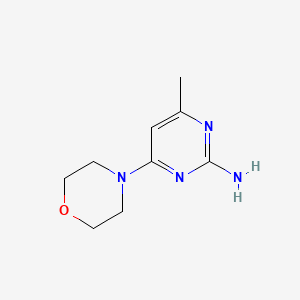

2-Amino-4-morpholino-6-methylpyrimidine

Descripción general

Descripción

2-Amino-4-morpholino-6-methylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of an amino group at position 2, a morpholino group at position 4, and a methyl group at position 6

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-morpholino-6-methylpyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of suitable precursors, such as benzylidene acetones and ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, and functional group modifications . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound at a commercial scale.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The electron-deficient pyrimidine ring facilitates nucleophilic substitution, particularly at positions activated by electron-withdrawing groups. While the morpholino group at C4 stabilizes the ring via resonance, the methyl group at C6 can influence steric and electronic effects.

Key Findings:

-

Replacement of Chlorine in Precursors : In related compounds (e.g., 2-amino-4-chloro-6-methylpyrimidine), nucleophilic displacement of chlorine with morpholine occurs via SNAr (aromatic nucleophilic substitution) under basic conditions .

-

Selectivity : The C4 position is preferred for substitution due to the electron-withdrawing effect of the adjacent amino group .

Table 1 : Example Nucleophilic Substitutions

| Starting Material | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| 2-Amino-4-chloro-6-methylpyrimidine | Morpholine, K2CO3, DMF | 2-Amino-4-morpholino-6-methylpyrimidine |

Cross-Coupling Reactions

The pyrimidine core participates in metal-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups.

Key Findings:

-

Suzuki-Miyaura Coupling : Brominated derivatives (e.g., 5-bromo-2-amino-4-morpholino-6-methylpyrimidine) react with aryl boronic acids using Pd catalysts to form biaryl systems .

-

Buchwald-Hartwig Amination : Amination at C6 is feasible with palladium catalysts and amines .

Table 2 : Cross-Coupling Examples

| Substrate | Reaction Type | Product | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| 5-Bromo-2-amino-4-morpholino-6-methylpyrimidine | Suzuki coupling | 5-Aryl-2-amino-4-morpholino-6-methylpyrimidine | Pd(PPh3)4, Na2CO3, DME |

Condensation Reactions

The methyl group at C6 exhibits enhanced acidity due to conjugation with the pyrimidine ring, enabling aldol-like condensations.

Key Findings:

-

Aldol Condensation : Reacts with aldehydes (e.g., benzaldehyde) in the presence of DBU to form α,β-unsaturated ketones .

-

Mechanism : Deprotonation of the methyl group generates a resonance-stabilized enolate, which attacks the aldehyde electrophile .

Table 3 : Condensation Reactions

| Substrate | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Benzaldehyde, DBU, DMF | (E)-6-Styryl-2-amino-4-morpholinopyrimidine | ~65% |

Functionalization of the Amino Group

The primary amine at C2 undergoes alkylation, acylation, or urea formation to modulate biological activity.

Key Findings:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to form N-alkyl derivatives .

-

Urea Formation : Treatment with triphosgene and amines yields urea-linked analogs for enhanced solubility .

Table 4 : Amino Group Modifications

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis, forming fused pyrimidine systems.

Key Findings:

-

Thienopyrimidine Formation : Reacts with thioureas or thioamides under acidic conditions to yield thieno[2,3-d]pyrimidines .

-

Biological Relevance : Resulting fused systems show cytotoxicity against cancer cell lines (e.g., MDA-MB-435) .

Table 5 : Cyclization Examples

| Substrate | Reagent/Conditions | Product | Biological Activity | Reference |

|---|---|---|---|---|

| This compound | Thiourea, HCl | Thieno[2,3-d]pyrimidine derivative | Anticancer (IC50: 2.81 μM) |

Oxidation and Reduction

-

Methyl Group Oxidation : The C6 methyl group can be oxidized to a carboxylic acid using KMnO4 under acidic conditions, though this is less common due to steric hindrance from the morpholino group .

-

Nitro Reduction : In nitro-containing analogs, catalytic hydrogenation reduces nitro groups to amines .

Aplicaciones Científicas De Investigación

2-Amino-4-morpholino-6-methylpyrimidine has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic reactions.

Medicine: Pyrimidine derivatives, including this compound, are explored for their potential therapeutic properties, such as anticancer, antimicrobial, and antiviral activities

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2-Amino-4-morpholino-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparación Con Compuestos Similares

2-Amino-4-morpholino-6-methylpyrimidine can be compared with other similar compounds, such as:

2-Amino-4-chloro-6-methylpyrimidine: This compound has a chloro group instead of a morpholino group and exhibits different chemical and biological properties.

2-Amino-4-hydroxy-6-methylpyrimidine:

Pyrimido[4,5-d]pyrimidines: These bicyclic compounds contain fused pyrimidine rings and have distinct chemical and biological characteristics.

Actividad Biológica

2-Amino-4-morpholino-6-methylpyrimidine (CAS No. 7752-46-7) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential as an antitumor agent, and its structure suggests various mechanisms of action that could be explored for therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃N₅O |

| Molecular Weight | 179.22 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. For instance, a study reported an IC50 value of approximately 72 nM against specific tumor cell lines, indicating potent activity compared to control compounds .

Case Study: Inhibition of Tumor Growth

A recent study investigated the effects of this compound on tumor growth in a mouse model. Mice were administered the compound at varying doses (10 mg/kg and 30 mg/kg) over a period of two weeks. The results demonstrated a significant reduction in tumor size compared to the control group, with histological analysis revealing increased apoptosis in tumor tissues.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in nucleic acid metabolism, leading to reduced proliferation of cancer cells.

- Induction of Apoptosis : Studies indicate that treatment with this compound can trigger apoptotic pathways in cancer cells, enhancing cell death through intrinsic mechanisms.

- Modulation of Signaling Pathways : It may also interact with various signaling pathways, including those related to cell survival and proliferation.

Antimicrobial Properties

In addition to its antitumor activity, this compound has demonstrated antimicrobial effects against several bacterial strains. In vitro assays indicated that the compound exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration as an antimicrobial agent .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of this compound derivatives. A recent SAR study highlighted the following findings:

These insights suggest that modifications to the morpholine ring or substitution patterns could lead to enhanced biological activity.

Propiedades

IUPAC Name |

4-methyl-6-morpholin-4-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-7-6-8(12-9(10)11-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUPOTNTAFUNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394585 | |

| Record name | 2-Amino-4-morpholino-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7752-46-7 | |

| Record name | 2-Amino-4-morpholino-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.